molecular formula C14H19ClN2O4 B2371239 N'-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide CAS No. 898348-51-1

N'-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide

Cat. No.: B2371239
CAS No.: 898348-51-1
M. Wt: 314.77
InChI Key: MFISRYQTDIOFFG-UHFFFAOYSA-N
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Description

N’-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a 3-chlorophenyl group and a 2,2-diethoxyethyl group attached to the oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide typically involves the reaction of 3-chloroaniline with 2,2-diethoxyethylamine in the presence of an appropriate coupling agent, such as carbodiimides or acid chlorides. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide
  • N’-(4-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide
  • N’-(3-bromophenyl)-N-(2,2-diethoxyethyl)oxamide

Uniqueness

N’-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide is unique due to the specific combination of the 3-chlorophenyl and 2,2-diethoxyethyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom in the phenyl ring can influence the compound’s electronic properties and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-6-10(15)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISRYQTDIOFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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